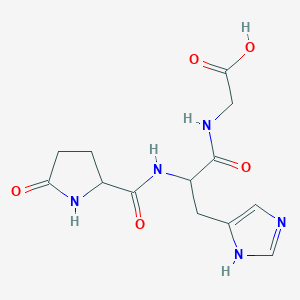
Anorexigenic peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anorexigenic peptides are a class of compounds that play a crucial role in regulating appetite and energy homeostasis. These peptides act by reducing food intake and promoting satiety, making them significant in the study and treatment of obesity and related metabolic disorders .
準備方法
Synthetic Routes and Reaction Conditions: Anorexigenic peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and final deprotection.
Industrial Production Methods: In industrial settings, the production of anorexigenic peptides may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural cellular processes .
化学反応の分析
Types of Reactions: Anorexigenic peptides can undergo various chemical reactions, including:
Oxidation: This can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to modify its activity or stability.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2), performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学的研究の応用
Anorexigenic peptides have a wide range of applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their role in regulating appetite and energy homeostasis.
Medicine: Explored as potential therapeutic agents for treating obesity and metabolic disorders.
Industry: Utilized in the development of weight management products and pharmaceuticals.
作用機序
Anorexigenic peptides exert their effects by interacting with specific receptors in the brain, particularly in the hypothalamus. These interactions lead to the activation of signaling pathways that promote satiety and reduce food intake. For example, leptin binds to leptin receptors in the hypothalamus, activating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which ultimately leads to the suppression of appetite .
類似化合物との比較
Orexigenic peptides: These peptides, such as ghrelin, have the opposite effect of anorexigenic peptides by stimulating appetite and increasing food intake.
Other anorexigenic peptides: Examples include cholecystokinin (CCK), peptide YY (PYY), and glucagon-like peptide-1 (GLP-1).
Uniqueness: Anorexigenic peptides are unique in their ability to specifically target and modulate appetite-regulating pathways in the brain. Unlike orexigenic peptides, which promote food intake, anorexigenic peptides help maintain energy balance by reducing food consumption and promoting satiety .
特性
分子式 |
C13H17N5O5 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC名 |
2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21) |
InChIキー |
GVCTYSKUHKXJDZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13401590.png)
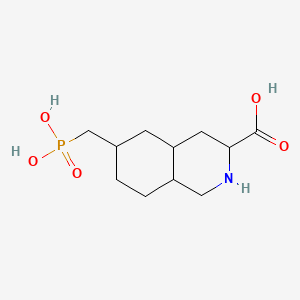
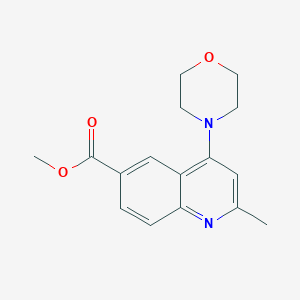
![N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide](/img/structure/B13401597.png)
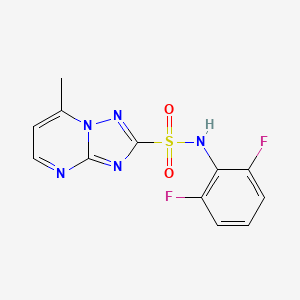
![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
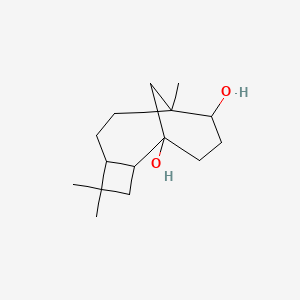
![Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)


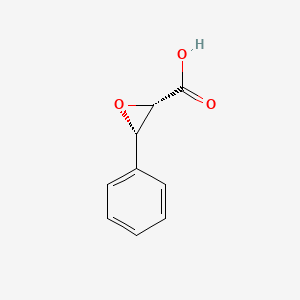
![5-[(2,4,6-trinitrophenoxy)methyl]-1H-imidazole](/img/structure/B13401652.png)
![1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide](/img/structure/B13401655.png)
![(2S,5S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B13401683.png)
